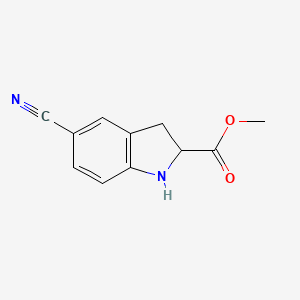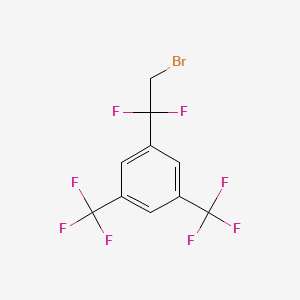
5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This specific compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 2nd position, and a hydroxymethyl group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-iodo-2-methyl-1H-1,2,3-triazole with formaldehyde in the presence of a base to introduce the hydroxymethyl group at the 4th position. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide and catalysts such as copper(I) iodide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated triazole.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products:
- Oxidation products include 5-iodo-2-methyl-2H-1,2,3-Triazole-4-carboxylic acid.
- Reduction products include 2-methyl-2H-1,2,3-Triazole-4-methanol.
- Substitution products vary depending on the nucleophile used.
Applications De Recherche Scientifique
5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the triazole ring can enhance its binding affinity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
2-phenyl-5-methyl-2H-1,2,3-Triazole-4-carboxylic acid: Similar structure but with a phenyl group and carboxylic acid.
4,5-diphenyl-imidazol-1,2,3-triazole: Contains an imidazole ring fused with a triazole ring.
Uniqueness: 5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The hydroxymethyl group also provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C4H6IN3O |
|---|---|
Poids moléculaire |
239.01 g/mol |
Nom IUPAC |
(5-iodo-2-methyltriazol-4-yl)methanol |
InChI |
InChI=1S/C4H6IN3O/c1-8-6-3(2-9)4(5)7-8/h9H,2H2,1H3 |
Clé InChI |
JOFXNOCARUJERN-UHFFFAOYSA-N |
SMILES canonique |
CN1N=C(C(=N1)I)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



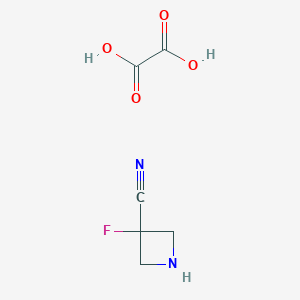
![1-[2-(Pyridin-4-yl)ethyl]piperidine-4-carboxylate](/img/structure/B13914638.png)
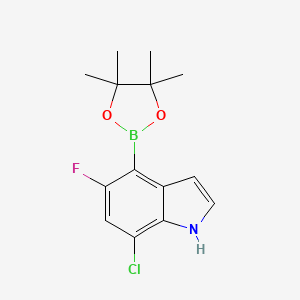
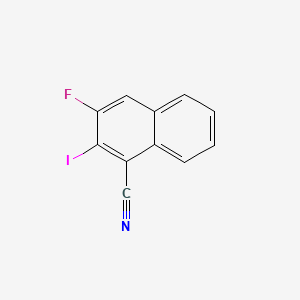
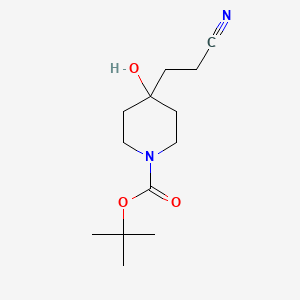
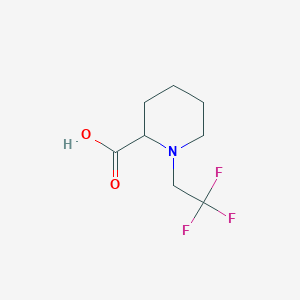
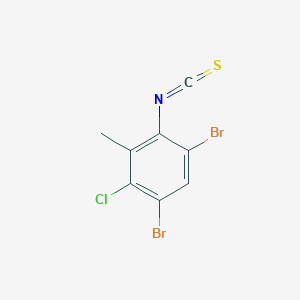


![2-[[Bis(2-aminoethyl)amino]methyl]phenol](/img/structure/B13914680.png)
![8-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13914694.png)
